Dryopteric acid B
CAS No.:
Cat. No.: VC1956812
Molecular Formula: C30H48O3
Molecular Weight: 456.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H48O3 |
|---|---|
| Molecular Weight | 456.7 g/mol |
| IUPAC Name | (3S,3aS,5aR,5bR,7aR,8R,10S,11aR,11bR,13aR,13bS)-10-hydroxy-5a,5b,8,11a,13b-pentamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid |
| Standard InChI | InChI=1S/C30H48O3/c1-18(2)20-10-13-26(3)21(20)11-14-29(6)23(26)8-9-24-27(4)16-19(31)17-28(5,25(32)33)22(27)12-15-30(24,29)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23+,24+,26-,27-,28+,29+,30+/m0/s1 |
| Standard InChI Key | FACSHOVTXPPTBM-FYKKWQBMSA-N |
| Isomeric SMILES | CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H](C[C@@]5(C)C(=O)O)O)C)C)C)C |
| Canonical SMILES | CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CC(CC5(C)C(=O)O)O)C)C)C)C |
Introduction
Chemical Identity and Structure
Dryopteric acid B is a hopane-type triterpene with the molecular formula C30H48O3 and a molecular weight of 456.7 g/mol. According to chemical database records, the compound possesses the following structural characteristics:
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IUPAC Name: (3S,3aS,5aR,5bR,7aR,8R,10S,11aR,11bR,13aR,13bS)-10-hydroxy-5a,5b,8,11a,13b-pentamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid
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Standard InChI: InChI=1S/C30H48O3/c1-18(2)20-10-13-26(3)21(20)11-14-29(6)23(26)8-9-24-27(4)16-19(31)17-28(5,25(32)33)22(27)12-15-30(24,29)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23+,24+,26-,27-,28+,29+,30+/m0/s1
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Standard InChIKey: FACSHOVTXPPTBM-FYKKWQBMSA-N
The compound features a complex pentacyclic structure with a hydroxyl group at the C-10 position and a carboxylic acid function at C-8. This specific arrangement of functional groups contributes significantly to its biological activity profile.
Natural Sources and Isolation
Dryopteric acid B is naturally found in the rhizome of Dryopteris crassirhizoma Nakai (family Dryopteridaceae), a traditional medicinal fern widely used in Asian folk medicine . This plant, commonly known as "Mianma Guanzhong" in Chinese traditional medicine, has been employed for centuries for its heat-clearing, detoxifying, and blood circulation-promoting properties .
Research indicates that the underground parts of D. crassirhizoma contain a higher concentration of bioactive compounds compared to the above-ground portions, with the rhizome demonstrating superior antioxidant activity .
Biological Activities
Antiviral Properties
Table 1: Inhibitory Activities Against HIV-1 Protease
| Compound | IC50 Value (μM) | Reference |
|---|---|---|
| Dryopteric acid B | 8.9-44.5 | |
| Acetylated dryopteric acid B | 10.8 | |
| Dryopteric acid A | 26.5 | |
| Acetylated dryopteric acid A | 1.7 | |
| Ursolic acid (comparative compound) | 8.9 |
Notably, chemical modification through acetylation of dryopteric acid B appreciably enhances its inhibitory activity against HIV-1 protease, with the acetylated derivative showing an IC50 value of 10.8 μM . This suggests that structural modifications of the parent compound could lead to the development of more potent antiviral agents.
Structure-Activity Relationship
The specific biological activity of dryopteric acid B appears to be closely related to its chemical structure. Comparative analysis with related compounds provides insights into the key structural features responsible for its activity:
Table 2: Comparison Between Dryopteric Acid A and B
| Characteristic | Dryopteric acid A | Dryopteric acid B |
|---|---|---|
| Compound type | Hopane-type triterpene | Hopane-type triterpene |
| Key structural feature | Carboxylic acid at position 24 | Carboxylic acid at position 8 |
| Hydroxyl position | Multiple hydroxyl groups | Hydroxyl at position 10 |
| Molecular formula | Not fully specified in sources | C30H48O3 |
| Molecular weight | Not fully specified in sources | 456.7 g/mol |
| IC50 against HIV-1 protease | 26.5 μM | 8.9-44.5 μM |
| IC50 of acetylated derivative | 1.7 μM | 10.8 μM |
Research indicates that dryopteric acid A, bearing a carboxylic acid group at position 24, shows more potent inhibitory activity than dryopteric acid B in some studies . This suggests that the position of the carboxylic acid group plays a crucial role in determining the inhibitory potency against HIV-1 protease.
Furthermore, the significant enhancement in activity observed with acetylated derivatives suggests that the hydroxyl groups represent important sites for structural modification that can improve binding affinity to target enzymes or enhance pharmacokinetic properties .
Comparison with Other Bioactive Compounds from Dryopteris Species
Dryopteris crassirhizoma contains numerous bioactive compounds besides dryopteric acid B. These include flavonoids, phloroglucinols, and other triterpenes that contribute to the plant's medicinal properties . Studies have identified compounds such as:
Future Research Directions
Several areas warrant further investigation regarding dryopteric acid B:
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Detailed mechanistic studies to elucidate the precise molecular interactions between dryopteric acid B and HIV-1 protease
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Design and synthesis of additional derivatives to enhance potency and improve pharmacokinetic properties
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Investigation of potential synergistic effects with existing antiretroviral drugs
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Comprehensive toxicological studies to establish safety profiles
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Exploration of additional biological activities beyond HIV-1 protease inhibition
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Development of more efficient isolation and purification methods to increase yield
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